molecular formula C6H15O3PS B13803733 Phosphorothioic acid, S-butyl O,O-dimethyl ester CAS No. 26901-83-7

Phosphorothioic acid, S-butyl O,O-dimethyl ester

Cat. No.: B13803733
CAS No.: 26901-83-7
M. Wt: 198.22 g/mol
InChI Key: SSSIWWOONHEQQN-UHFFFAOYSA-N
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Description

Phosphorothioic acid, S-butyl O,O-dimethyl ester is an organophosphorus compound with the molecular formula C 6 H 15 O 3 PS . This structure is part of a broader class of phosphorothioic acid esters, which are frequently investigated for their applications in agrochemical research, particularly as insecticides and acaricides . Like other organophosphorus compounds, its biological activity is often associated with the inhibition of acetylcholinesterase, a key enzyme in the nervous system, making it a subject of study in toxicology and pest control research . Organophosphorus compounds of this type require careful handling due to potential health hazards and may be fatal if inhaled, swallowed, or absorbed through the skin . For this reason, researchers should consult the relevant Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE), including positive pressure breathing apparatus and chemical-resistant suits in emergency situations . This product is intended for laboratory and research use only. It is not approved for household or personal use.

Properties

CAS No.

26901-83-7

Molecular Formula

C6H15O3PS

Molecular Weight

198.22 g/mol

IUPAC Name

butan-2-yloxy-dimethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15O3PS/c1-5-6(2)9-10(11,7-3)8-4/h6H,5H2,1-4H3

InChI Key

SSSIWWOONHEQQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=S)(OC)OC

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Chemical Name: Phosphorothioic acid, S-butyl O,O-dimethyl ester
  • Molecular Formula: C7H17O3PS
  • Molecular Weight: Approximately 206.24 g/mol
  • Structural Features: This compound features a phosphorothioate core with two methoxy groups (O,O-dimethyl) and a butyl group attached via a sulfur atom (S-butyl). The phosphorus atom is bonded to sulfur and oxygen atoms, characteristic of phosphorothioates.

Preparation Methods of this compound

Overview

The synthesis of phosphorothioic acid esters generally involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents under controlled conditions. The preparation of the S-butyl O,O-dimethyl ester specifically entails the substitution of the sulfur atom with a butyl group while maintaining the O,O-dimethyl ester moiety.

Common Synthetic Routes

Alkylation of O,O-Dimethyl Phosphorothioate with Butyl Halides

A prevalent method involves the nucleophilic substitution reaction where O,O-dimethyl phosphorothioate is reacted with butyl halides (e.g., butyl bromide or butyl chloride) in the presence of a base. The sulfur atom acts as a nucleophile attacking the alkyl halide to form the S-butyl ester.

Reaction Scheme:

$$
\text{(CH}3\text{O)}2\text{P(S)OH} + \text{C}4\text{H}9\text{X} \xrightarrow{\text{Base}} \text{(CH}3\text{O)}2\text{P(S)SC}4\text{H}9 + \text{HX}
$$

Where X = Cl, Br.

Typical Conditions:

  • Solvent: Polar aprotic solvents such as acetone or acetonitrile
  • Base: Triethylamine or potassium carbonate
  • Temperature: Ambient to reflux temperatures (25–80°C)
  • Time: Several hours depending on conditions
Direct Esterification of Phosphorothioic Acid Derivatives

Another approach involves the esterification of phosphorothioic acid or its derivatives with butanol under acidic or catalytic conditions, followed by methylation to introduce the O,O-dimethyl groups.

Isomerization and Purification Enhancements

Research on related phosphorothioic acid esters, such as O,O-dimethyl phosphoramidothioate, reveals that isomerization steps can improve yield and purity. For example, isomerization of O,O-dimethyl phosphoramidothioate at 35–45°C in the presence of dimethyl sulfate as a catalyst, followed by controlled aging (lagering) at the same temperature range for 3–6 hours, enhances the formation of desired isomers and increases yield by approximately 4% compared to conventional methods at higher temperatures without lagering.

While this specific process is described for phosphoramidothioates, analogous principles may apply to the preparation of phosphorothioic acid esters, including S-butyl O,O-dimethyl ester, by optimizing temperature, catalyst, and reaction time to maximize purity and yield.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Notes
Alkylation with Butyl Halide O,O-dimethyl phosphorothioate, butyl bromide/chloride, base 25–80°C, 4–12 h, polar aprotic solvent 70–85 Common, straightforward, requires base
Direct Esterification + Methylation Phosphorothioic acid, butanol, methylating agent Acidic catalyst, reflux 60–75 Multi-step, moderate yield
Isomerization with Dimethyl Sulfate Catalyst (related compound) O,O-dimethyl phosphoramidothioate, dimethyl sulfate 35–45°C, 4–10 h +4% yield improvement over conventional Enhances purity and yield by controlled aging

Research Findings and Optimization Insights

  • Catalyst Role: Dimethyl sulfate, a sulfuric acid derivative, serves as an effective catalyst for isomerization reactions that improve yield and purity in phosphorothioate chemistry.
  • Temperature Control: Lower temperatures (35–45°C) during isomerization and aging steps prevent decomposition and favor formation of desired isomers.
  • Reaction Time: Optimal reaction times are between 4 and 10 hours; beyond this, no significant yield improvement occurs.
  • Solvent Effects: Use of aromatic solvents (toluene, benzene, xylene) is common in related phosphorothioate syntheses, particularly in ammoniation steps preceding esterification.
  • Purification: Washing with aqueous solutions such as sodium bicarbonate and sodium chloride helps remove impurities and residual catalysts.

Chemical Reactions Analysis

Types of Reactions

O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE include alkyl halides, diethyl phosphite, triethylamine, sulfur, and acidic alumina. Microwave irradiation is often used to facilitate these reactions under solvent-free conditions .

Major Products

The major products formed from these reactions include various phosphorothioate derivatives, which have applications in different fields such as agriculture and medicine .

Mechanism of Action

The mechanism of action of O,O-DIMETHYLS-BUTYLPHOSPHOROTHIOATE involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by inhibiting specific enzymes and interfering with metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Phosphorothioic Acid, S-Butyl O,O-Dimethyl Ester

Compound Name CAS RN Substituent Ester Groups Applications Key Properties/Notes
Bromofos 2104-96-3 4-Bromo-2,5-dichlorophenyl O,O-dimethyl Insecticide Non-systemic; low water solubility; inhibits acetylcholinesterase (AChE)
Oxydemeton-methyl 301-12-2 S-[2-(ethylsulfinyl)ethyl] O,O-dimethyl Systemic insecticide Metabolized to oxon form; higher mobility in plants due to sulfoxide group
Fenthion 55-38-9 O-(4-methylthio-m-tolyl) O,O-dimethyl Insecticide, acaricide Moderate persistence; bioactivated via sulfoxidation; toxic to birds
Etrimfos 38260-54-7 O-(6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl Agricultural insecticide Pyrimidinyl substituent enhances selectivity; moderate mammalian toxicity
KBR-2822 (Promoter of OPIDP) Not provided O-(2-chloro-2,3,3-trifluorocyclobutyl), S-propyl O-ethyl Neurotoxicity studies Promotes organophosphate-induced delayed polyneuropathy (OPIDP) without NTE inhibition
Phosphoramidothioic acid, O,S-dimethyl ester 10265-92-6 N/A (phosphoramidothioate) O,S-dimethyl Not specified ΔfusH = 13.34 kJ/mol; distinct from phosphorothioates due to P–N bond

Structural and Functional Differences

  • Ester Groups :

    • The target compound and analogs like Bromofos, Oxydemeton-methyl, and Fenthion share O,O-dimethyl ester groups, which influence their stability and lipophilicity. In contrast, Quinalphos () and parathion analogs () use O,O-diethyl esters, increasing their hydrophobicity and environmental persistence.
    • Phosphoramidothioic acid () differs by replacing one oxygen with a nitrogen, altering reactivity and toxicity profiles.
  • Substituent Effects :

    • Aromatic vs. Aliphatic : Bromofos and Fenthion feature substituted phenyl groups, enhancing their affinity for insect AChE. The S-butyl group in the target compound may reduce target specificity compared to aromatic systems but improve membrane penetration due to its aliphatic nature.
    • Heterocyclic Substituents : Etrimfos () incorporates a pyrimidinyl group, improving selectivity for agricultural pests.
    • Sulfoxide/Sulfonyl Groups : Oxydemeton-methyl’s ethylsulfinyl group () increases systemic mobility in plants, a trait absent in the S-butyl analog.

Toxicological and Physicochemical Properties

  • Thermal Properties :

    • Phosphorothioates with O,O-dimethyl groups, such as those in (e.g., C₆H₁₅O₃PS₂), exhibit phase transition enthalpies (ΔvapH ~71–78.8 kJ/mol), suggesting moderate volatility. The S-butyl analog may have higher boiling points due to increased molecular weight.
  • Toxicity Mechanisms: Most O,O-dimethyl phosphorothioates act as AChE inhibitors, requiring metabolic activation (oxidation to oxon forms) for full potency. KBR-2822 () uniquely promotes OPIDP without inhibiting neuropathy target esterase (NTE), suggesting novel neurotoxic pathways that could apply to structurally related compounds.
  • Environmental Behavior :

    • Aliphatic substituents like S-butyl may enhance soil adsorption compared to phenyl groups, reducing leaching but increasing persistence in organic-rich environments.

Biological Activity

Phosphorothioic acid, S-butyl O,O-dimethyl ester, commonly known as butyl dimethyl phosphorothioate (CAS Number: 122-14-5), is an organophosphate compound that has garnered attention for its biological activity, particularly in the context of its use as a pesticide. This article synthesizes findings from various studies regarding its biological effects, including toxicity, ecological impact, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₈H₁₉O₃PS
  • Molecular Weight : 210.28 g/mol

The compound features a phosphorothioate functional group, which is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.

Biological Activity Overview

  • Toxicity :
    • Acute Toxicity : Studies indicate that phosphorothioic acid exhibits significant acute toxicity to various organisms. The LD50 values for different species have been documented, with birds showing sensitivity at concentrations as low as 10 mg/kg .
    • Chronic Effects : Long-term exposure has been linked to neurotoxic effects in mammals and potential endocrine disruption .
  • Ecotoxicology :
    • Impact on Non-target Species : Research has demonstrated that this compound poses risks to non-target species, including beneficial insects and aquatic organisms. The toxicity to fish is particularly concerning, with bioaccumulation factors reported at 3,931 l/kg .
    • Environmental Persistence : The compound's persistence in the environment raises concerns regarding its long-term ecological impact. Studies suggest that it can remain active in soil and water systems for extended periods, affecting local biodiversity.
  • Mechanism of Action :
    • The primary mechanism of action involves the inhibition of AChE, leading to an accumulation of acetylcholine at synapses. This results in overstimulation of the nervous system, which can cause symptoms ranging from muscle twitching to respiratory failure .

Case Study 1: Avian Toxicity Assessment

A comprehensive study evaluated the effects of phosphorothioic acid on various bird species. The results indicated a high mortality rate at concentrations above 5 mg/kg in controlled feeding trials. The study emphasized the need for stricter regulations on the use of this compound in agricultural settings to protect avian populations .

Case Study 2: Aquatic Ecosystem Impact

Research conducted on freshwater ecosystems revealed that phosphorothioic acid significantly affected fish populations, with observed declines in reproductive success and increased mortality rates among juvenile fish exposed to sub-lethal concentrations over time .

Research Findings Summary

Study FocusKey FindingsReference
Avian ToxicityLD50 values <10 mg/kg; high mortality rates
Aquatic ToxicitySignificant impact on fish reproduction and survival
Mechanism of ActionAChE inhibition leading to neurotoxicity
Environmental PersistenceBioaccumulation factor of 3,931 l/kg

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Phosphorothioic acid, S-butyl O,O-dimethyl ester in environmental matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. For GC-MS, derivatization may enhance volatility. Use a DB-5MS capillary column (30 m × 0.25 mm ID) with a temperature gradient (50°C to 300°C at 10°C/min). For LC-MS/MS, electrospray ionization (ESI) in negative mode and a C18 column are optimal. Validate methods with spiked recovery experiments (≥80% recovery) and internal standards (e.g., deuterated analogs) .

Q. What synthetic routes are employed for laboratory-scale preparation of this compound?

  • Methodology : A two-step approach is common:

Phosphorylation : React dimethyl phosphorochloridothioate with butanethiol in anhydrous dichloromethane, using triethylamine as a base (0–5°C, 4 hours).

Purification : Isolate via fractional distillation (boiling point ~120–130°C at reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate). Confirm purity via NMR (³¹P and ¹H) and FT-IR (P=S stretch at 650–750 cm⁻¹) .

Q. How does the structural configuration of Phosphorothioic acid esters influence their stability in aqueous environments?

  • Methodology : Conduct hydrolysis studies under controlled pH (4–10) and temperature (25–50°C). Monitor degradation kinetics using UV-Vis spectroscopy (λ = 270 nm for thiophosphate absorbance) or ³¹P NMR. Compare half-lives (t₁/₂) to establish structure-activity relationships. For example, bulky S-alkyl groups (e.g., butyl) reduce hydrolysis rates compared to methyl substituents due to steric hindrance .

Advanced Research Questions

Q. What experimental models elucidate the neurotoxic mechanisms of Phosphorothioic acid esters, particularly their non-NTE-mediated pathways?

  • Methodology : Use in vivo hen models (OPIDP-sensitive) to assess delayed neuropathy. Administer subneuropathic doses (e.g., 2.5 mg/kg oral) followed by neuropathic organophosphates (e.g., DBDCVP). Measure NTE inhibition in brain/spinal cord homogenates (Ellman assay) and compare to clinical scoring (ataxia, paralysis). Histopathological analysis (luxol fast blue staining) identifies axonal degeneration. Findings may reveal promotion via non-catalytic NTE interactions or alternative targets (e.g., lysophospholipase) .

Q. How can discrepancies between in vitro and in vivo neurotoxicity data for organophosphorus esters be resolved?

  • Methodology :

  • In vitro : Use human neuroblastoma cells (SH-SY5Y) to test direct NTE inhibition (IC₅₀).
  • In vivo : Compare metabolic activation (e.g., hepatic cytochrome P450-mediated oxidation) via microsomal incubations. For example, S-butyl ester derivatives may require bioactivation to oxon forms for toxicity.
  • Data reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to account for tissue distribution and metabolic differences .

Q. What advanced techniques characterize the environmental degradation pathways of this compound under redox-varying conditions?

  • Methodology :

  • Aerobic : Incubate in soil/water systems (25°C, pH 7) and analyze metabolites via high-resolution mass spectrometry (HRMS). Identify sulfoxide/sulfone derivatives (e.g., m/z shifts +16/+32 Da).
  • Anaerobic : Use sediment microcosms with ¹⁴C-labeled compound to track mineralization (¹⁴CO₂ release).
  • Computational : Apply density functional theory (DFT) to predict hydrolysis/oxidation transition states .

Data Contradiction Analysis

Q. Why do some Phosphorothioic acid esters exhibit neurotoxicity without significant NTE inhibition?

  • Analysis : Evidence from KBR-2822 (a structural analog) shows promotion of OPIDP in hens at non-inhibitory doses (2.5 mg/kg). This suggests:

Alternative targets : Interaction with NTE's regulatory domain or non-esterase proteins (e.g., microtubule-associated proteins).

Synergistic effects : Co-administration with neuropathic agents (e.g., DFP) amplifies toxicity via unknown pathways.

  • Resolution : Use proteomics (e.g., affinity purification-mass spectrometry) to identify binding partners in neural tissues .

Methodological Best Practices

  • Toxicology studies : Include positive controls (e.g., tri-ortho-cresyl phosphate) and negative controls (vehicle-only) in hen models.
  • Environmental analysis : Spike recovery tests must account for matrix effects (e.g., humic acid interference in soil).
  • Synthetic protocols : Confirm anhydrous conditions to avoid side reactions (e.g., hydrolysis to phosphoric acid derivatives).

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